molecular formula C29H46O3 B15341847 4-Cholesten-19-ol-3-one acetate

4-Cholesten-19-ol-3-one acetate

Cat. No.: B15341847
M. Wt: 442.7 g/mol
InChI Key: SDSXPFNWJPAFRH-SXUIDVIZSA-N
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Description

4-Cholesten-19-ol-3-one acetate is a steroidal compound with significant importance in various fields of scientific research. It is a derivative of cholesterol and is known for its applications in the synthesis of steroid drugs and its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cholesten-19-ol-3-one acetate can be synthesized through several chemical methods. One common approach involves the Oppenauer oxidation of cholesterol, which converts cholesterol into cholest-4-en-3-one. This intermediate can then be acetylated to form this compound . Another method involves the acid-catalyzed isomerization of cholest-5-en-3-one, followed by acetylation .

Industrial Production Methods: Industrial production of this compound often utilizes biocatalysis. Microorganisms such as Rhodococcus sp. are employed to oxidize cholesterol into cholest-4-en-3-one, which is then acetylated . This biocatalytic approach is advantageous due to its efficiency and environmentally friendly nature.

Properties

Molecular Formula

C29H46O3

Molecular Weight

442.7 g/mol

IUPAC Name

[(8S,9S,10S,13R,14S,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-10-yl]methyl acetate

InChI

InChI=1S/C29H46O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(31)13-16-29(22,18-32-21(4)30)27(24)14-15-28(25,26)5/h17,19-20,24-27H,6-16,18H2,1-5H3/t20-,24+,25-,26+,27+,28-,29-/m1/s1

InChI Key

SDSXPFNWJPAFRH-SXUIDVIZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34COC(=O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34COC(=O)C)C

Origin of Product

United States

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